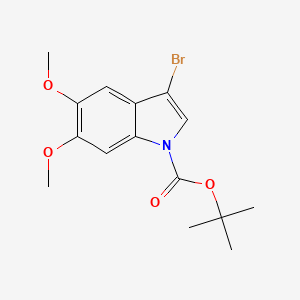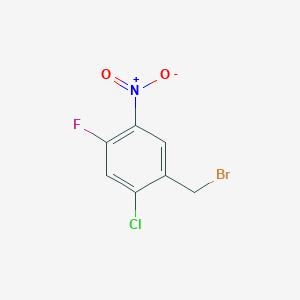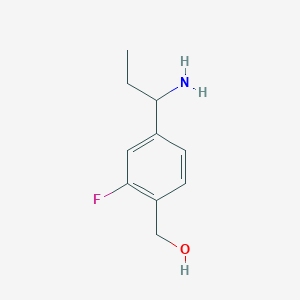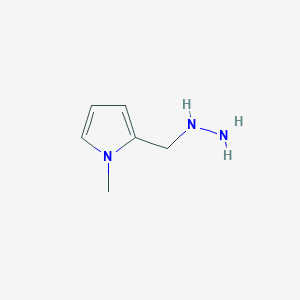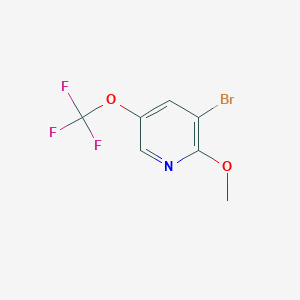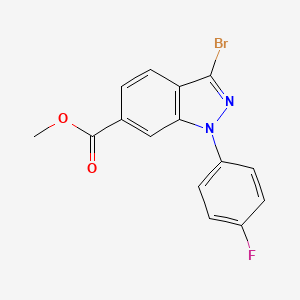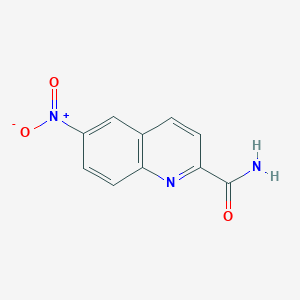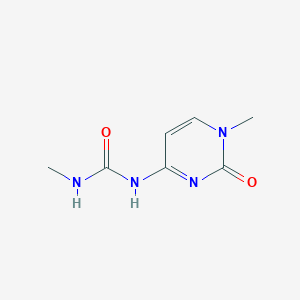
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of pyrimidinylureas This compound is characterized by the presence of a pyrimidine ring fused with a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinylurea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base such as triethylamine at 25-30°C.
Major Products Formed:
Oxidation: Oxidized pyrimidinylurea derivatives.
Reduction: Reduced pyrimidinylurea derivatives.
Substitution: Substituted pyrimidinylurea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
- 1-Methyl-3-(2-oxo-1,2-dihydropyrimidin-4-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-5-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-6-yl)urea
Comparison: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced biological activity, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-methyl-3-(1-methyl-2-oxopyrimidin-4-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)9-5-3-4-11(2)7(13)10-5/h3-4H,1-2H3,(H2,8,9,10,12,13) |
Clave InChI |
XDBMQBIVTIWSNC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NC(=O)N(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


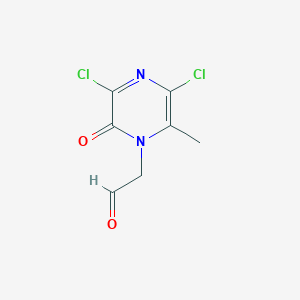
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
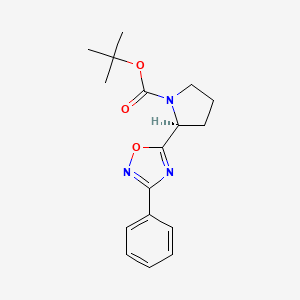
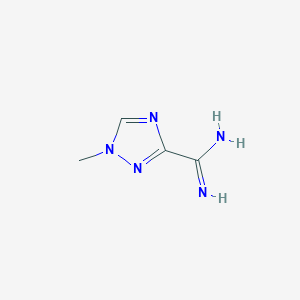
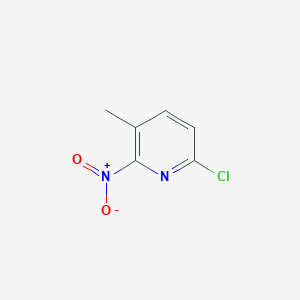
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

